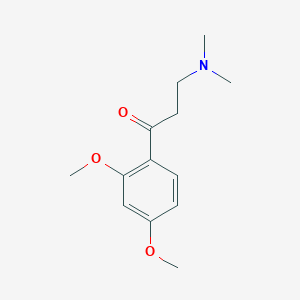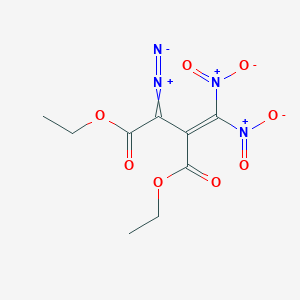
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate is a complex organic compound with a unique structure that includes diazonium, ethoxy, and dinitro functional groups
Métodos De Preparación
The synthesis of 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate typically involves multiple steps. The synthetic route often starts with the preparation of the diazonium salt, followed by the introduction of the ethoxy and ethoxycarbonyl groups. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Análisis De Reacciones Químicas
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles like halides or hydroxides.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy and ethoxycarbonyl groups can influence the compound’s solubility and reactivity, while the dinitro groups can participate in redox reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-Diazonio-1-ethoxy-3-(ethoxycarbonyl)-4,4-dinitrobuta-1,3-dien-1-olate include other diazonium salts and nitro-substituted organic molecules. For example:
2-Diazonio-1-ethoxy-3-oxo-3-(tetrazolo[5,1-a]phthalazin-6-ylamino)-1-propen-1-olate: This compound has a similar diazonium group but differs in its other functional groups and overall structure.
2-Diazonio-1-ethoxy-3-oxo-4-thiocyanato-1-buten-1-olate: This compound also contains a diazonium group but includes a thiocyanate group, which gives it different chemical properties.
Propiedades
Número CAS |
64298-52-8 |
|---|---|
Fórmula molecular |
C9H10N4O8 |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
diethyl 2-diazo-3-(dinitromethylidene)butanedioate |
InChI |
InChI=1S/C9H10N4O8/c1-3-20-8(14)5(7(12(16)17)13(18)19)6(11-10)9(15)21-4-2/h3-4H2,1-2H3 |
Clave InChI |
UURUTDVNTMYZAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C([N+](=O)[O-])[N+](=O)[O-])C(=[N+]=[N-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
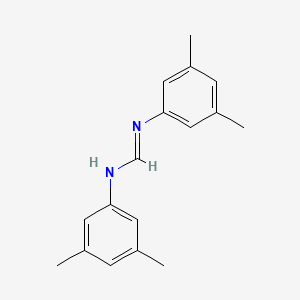
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

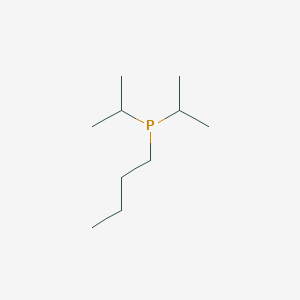


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
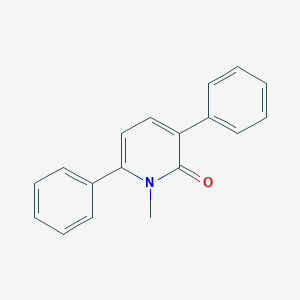
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

